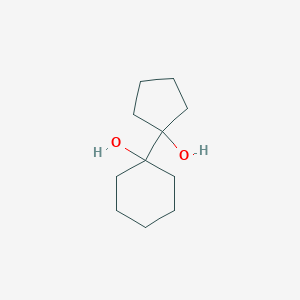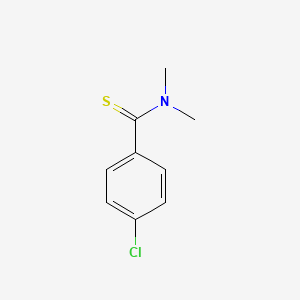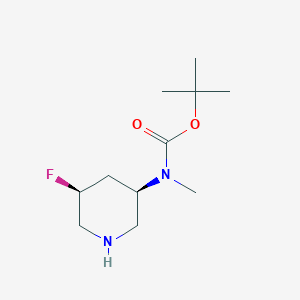
tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE is a chemical compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate moiety
Preparation Methods
The synthesis of TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamate Formation: The carbamate moiety is introduced by reacting the piperidine derivative with tert-butyl chloroformate and a suitable base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group, using nucleophiles like amines or thiols.
Scientific Research Applications
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorinated piperidines on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carbamate group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE can be compared with other fluorinated piperidine derivatives, such as:
TERT-BUTYL ((3R,5S)-5-(TRIFLUOROMETHYL)PIPERIDIN-3-YL)(METHYL)CARBAMATE: This compound features a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical and biological properties.
TERT-BUTYL ((3R,5S)-5-CHLOROPIPERIDIN-3-YL)(METHYL)CARBAMATE: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
The unique combination of a fluorinated piperidine ring and a carbamate moiety in TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE distinguishes it from other similar compounds, offering distinct advantages in terms of reactivity and biological activity.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
UPBZJZJIXWPUNM-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](CNC1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)



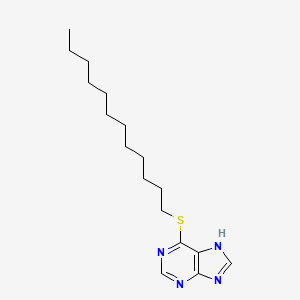
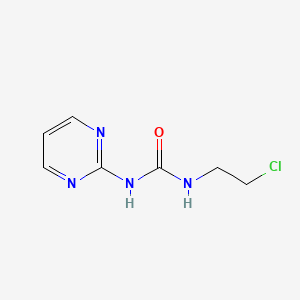

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)
